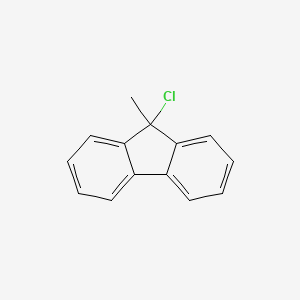

9-Chloro-9-methyl-9H-fluorene

Beschreibung

9-Chloro-9-methyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a chlorine atom and a methyl group attached to the ninth carbon of the fluorene structure

Eigenschaften

CAS-Nummer |

188541-54-0 |

|---|---|

Molekularformel |

C14H11Cl |

Molekulargewicht |

214.69 g/mol |

IUPAC-Name |

9-chloro-9-methylfluorene |

InChI |

InChI=1S/C14H11Cl/c1-14(15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 |

InChI-Schlüssel |

FGIWPZUPDXFHNM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9-Chlor-9-methyl-9H-Fluoren erfolgt typischerweise durch Chlorierung von 9-Methyl-9H-Fluoren. Eine gängige Methode umfasst die Reaktion von 9-Methyl-9H-Fluoren mit einem Chlorierungsmittel wie Phosphortrichlorid (PCl3) in Gegenwart einer Base wie n-Butyllithium. Die Reaktion wird unter einer Inertgasatmosphäre bei niedrigen Temperaturen durchgeführt, um die selektive Chlorierung an der neunten Position zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 9-Chlor-9-methyl-9H-Fluoren kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Der Prozess würde typischerweise auf Ausbeute und Reinheit optimiert sein, wobei kontrollierte Reaktionsbedingungen und Reinigungsschritte wie Umkristallisation oder Chromatographie zur Isolierung des gewünschten Produkts eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

9-Chlor-9-methyl-9H-Fluoren kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Alkoxide substituiert werden.

Oxidation und Reduktion: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriummethoxid oder Ammoniak können für nukleophile Substitutionsreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können eingesetzt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Fluorene ergeben, während Oxidation und Reduktion zur Bildung von Fluorenon oder Fluorenderivaten führen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 9-Chlor-9-methyl-9H-Fluoren beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es beispielsweise mit Enzymen oder Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten Derivat der Verbindung variieren.

Wirkmechanismus

The mechanism of action of 9-Chloro-9-methyl-9H-fluorene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

9-Methyl-9H-Fluoren: Fehlt das Chloratom, wodurch es in bestimmten Substitutionsreaktionen weniger reaktiv ist.

9-Fluorenylmethylchlorformiat: Wird als Schutzgruppe in der Peptidsynthese verwendet, was seine Nützlichkeit in der organischen Synthese hervorhebt.

2,7-Dichlor-9H-Fluoren: Enthält zusätzliche Chloratome, die seine Reaktivität und Anwendungen beeinflussen können.

Einzigartigkeit

9-Chlor-9-methyl-9H-Fluoren ist einzigartig durch das Vorhandensein sowohl eines Chloratoms als auch einer Methylgruppe an der neunten Position, was ihm besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene synthetische und Forschungsanwendungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.